3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea is a synthetic organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylthietane with ethyl isocyanate and methylamine under anhydrous conditions. The reaction is carried out in a solvent such as benzene or toluene at elevated temperatures (around 80°C) for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thietane derivatives
Scientific Research Applications
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Thietanes: Four-membered sulfur-containing rings, similar to the compound .
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes, respectively.
Uniqueness
3-(2,2-Dimethylthietan-3-yl)-1-ethyl-1-methylurea is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N2OS |
---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-(2,2-dimethylthietan-3-yl)-1-ethyl-1-methylurea |
InChI |
InChI=1S/C9H18N2OS/c1-5-11(4)8(12)10-7-6-13-9(7,2)3/h7H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
AVTVKZIAIHLYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)NC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.